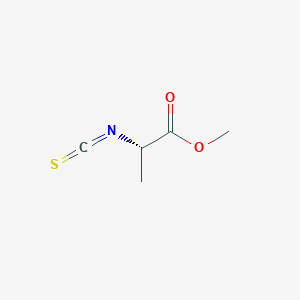

methyl (2S)-2-isothiocyanatopropanoate

Description

Significance of Chiral Isothiocyanates in Modern Organic Chemistry

Chiral isothiocyanates are a class of organic compounds characterized by the presence of an isothiocyanate group (–N=C=S) attached to a chiral scaffold. Their importance in modern organic chemistry is substantial, primarily because they serve as precursors to a wide array of other chiral molecules. mdpi.comnih.gov One of the most significant applications of chiral isothiocyanates is in the synthesis of chiral thioureas. mdpi.comresearchgate.net These thiourea (B124793) derivatives are highly valued in the field of asymmetric organocatalysis, where they act as powerful hydrogen-bond donors to control the stereochemical outcome of chemical reactions. mdpi.com

Furthermore, the isothiocyanate moiety is a versatile functional group that can be transformed into various nitrogen- and sulfur-containing heterocycles, which are common structural motifs in biologically active compounds. mdpi.com The ability to start with an enantiomerically pure isothiocyanate allows for the synthesis of these complex targets with a high degree of stereocontrol.

Overview of Isothiocyanate Chemical Reactivity

The chemical reactivity of the isothiocyanate group is dominated by the electrophilic nature of its central carbon atom. This carbon is susceptible to nucleophilic attack, making isothiocyanates valuable reagents for forming new carbon-heteroatom bonds. Common reactions involving isothiocyanates include:

Reaction with Amines: Isothiocyanates readily react with primary and secondary amines to form substituted thioureas. researchgate.net This is one of the most common and reliable reactions of this functional group.

Reaction with Alcohols and Thiols: In the presence of a base or catalyst, isothiocyanates can react with alcohols and thiols to produce thiocarbamates and dithiocarbamates, respectively.

Cyclization Reactions: The isothiocyanate group can participate in intramolecular or intermolecular cyclization reactions to form a variety of heterocyclic compounds, such as thiazoles, thiadiazoles, and quinazolinones. mdpi.com

This versatile reactivity makes isothiocyanates, including chiral variants like methyl (2S)-2-isothiocyanatopropanoate, powerful intermediates in organic synthesis. rsc.orgorganic-chemistry.org

Research Context of this compound as a Chiral Building Block

This compound is synthesized from the readily available and inexpensive chiral pool starting material, L-alanine. A notable synthesis involves the reaction of L-alanine methyl ester hydrochloride with a desulfurizing agent. mdpi.com Research has demonstrated that this conversion can be performed with minimal racemization, yielding the product with a high enantiomeric ratio (>99:1). mdpi.com This preservation of stereochemical integrity is crucial for its application as a chiral building block.

The utility of this class of compounds has been demonstrated in the synthesis of novel heterocyclic structures. For instance, research on alkyl 2-isothiocyanatocarboxylates, the family to which this compound belongs, has shown their successful reaction with hydrazine (B178648) hydrate. mdpi.com This reaction proceeds to form 5-substituted-3-amino-2-thioxo-4-imidazolidinones, also known as 3-amino-2-thiohydantoins. mdpi.com In this synthesis, the original stereocenter from the amino acid is transferred to the new heterocyclic product, showcasing the role of the isothiocyanate as a key reagent for stereospecific transformations.

Data Tables

Table 1: Synthesis of this compound

| Starting Material | Product | Yield | Enantiomeric Ratio (er) |

|---|---|---|---|

| L-Alanine methyl ester hydrochloride | (S)-Methyl 2-isothiocyanatopropanoate | 50% | >99:1 |

Data sourced from a study on isothiocyanate synthesis under non-racemizing conditions. mdpi.com

Table 2: Application in Heterocyclic Synthesis

| Reactant | Reagent | Product |

|---|---|---|

| Alkyl 2-isothiocyanatocarboxylates | Hydrazine hydrate | 5-Substituted-3-amino-2-thioxo-4-imidazolidinones |

This represents a general reaction for the class of compounds to which this compound belongs. mdpi.com

Properties

IUPAC Name |

methyl (2S)-2-isothiocyanatopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2S/c1-4(6-3-9)5(7)8-2/h4H,1-2H3/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFRBLTIOKKCLSD-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)N=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC)N=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00943362 | |

| Record name | Methyl N-(sulfanylidenemethylidene)alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00943362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21055-39-0 | |

| Record name | Methyl N-(sulfanylidenemethylidene)alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00943362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 2s 2 Isothiocyanatopropanoate

Traditional Synthetic Pathways for Isothiocyanates

The synthesis of isothiocyanates has been a significant area of research for nearly a century. nih.gov A predominant and versatile method involves the formation of a dithiocarbamate (B8719985) salt, which is subsequently treated with a desulfurizing agent. nih.govchemrxiv.org This two-step, often one-pot, reaction is widely applicable to a range of primary amines. organic-chemistry.org

Routes via Dithiocarbamate Intermediates

The most common approach to synthesizing isothiocyanates begins with the reaction of a primary amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt. nih.govchemrxiv.orgmdpi.com This intermediate is then desulfurized to yield the final isothiocyanate product. nih.gov The dithiocarbamate salt can be isolated before desulfurization or generated in situ. nih.gov A variety of bases can be employed, with organic bases like triethylamine (B128534) (Et3N) and N-methylmorpholine (NMM) being common choices. mdpi.comresearchgate.net The general mechanism involves the formation of the dithiocarbamate salt followed by its decomposition. nih.gov

Utilization of Desulfurization Reagents

A wide array of desulfurization reagents are available to convert dithiocarbamate salts into isothiocyanates. nih.govchemrxiv.org The choice of reagent can depend on the substrate and desired reaction conditions. mdpi.com Some of the most frequently used desulfurating agents include:

Tosyl chloride : This reagent, in combination with a base like triethylamine, facilitates the decomposition of in situ generated dithiocarbamate salts and has been used to prepare various alkyl- and arylisothiocyanates in good yields. nih.govorganic-chemistry.org

Propane phosphonic acid anhydride (B1165640) (T3P®) : T3P® is an efficient and user-friendly desulfurating agent that allows for a two-step, one-pot synthesis of isothiocyanates from primary amines or their salts. organic-chemistry.org This method is compatible with various functional groups and has been shown to avoid racemization for amino acid-derived isothiocyanates. organic-chemistry.org

4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO−) : This reagent has been successfully used in the microwave-assisted synthesis of a diverse range of aliphatic and aromatic isothiocyanates. mdpi.com

Iodine : An improved procedure for the synthesis of isothiocyanates utilizes molecular iodine and sodium bicarbonate in a water/ethyl acetate (B1210297) biphasic medium for the desulfurization of dithiocarbamate salts. tandfonline.com

Hydrogen Peroxide : This is considered a green alternative for the synthesis of non-chiral isothiocyanates and diisothiocyanates. nih.gov

Other Reagents : A host of other reagents have also been employed, including thiophosgene, triphosgene, lead nitrate, ethyl chloroformate, cobalt(II) chloride, copper(II) sulfate, and sodium persulfate. nih.gov Triflic anhydride (Tf2O) has also been reported as a practical and mild desulfurating reagent. ijacskros.com

Table 1: Comparison of Common Desulfurization Reagents

| Reagent | Advantages | Disadvantages |

|---|---|---|

| Tosyl chloride | General applicability, good yields nih.govorganic-chemistry.org | |

| T3P® | Efficient, user-friendly, avoids racemization organic-chemistry.org | |

| DMT/NMM/TsO− | Effective in microwave-assisted synthesis mdpi.com | |

| Iodine | Readily available, non-toxic, cheap tandfonline.com | |

| Hydrogen Peroxide | Green alternative nih.gov | Not suitable for chiral isothiocyanates nih.gov |

| Thiophosgene | Effective | Highly toxic nih.govtandfonline.com |

Stereoselective Synthesis of Methyl (2S)-2-Isothiocyanatopropanoate

The synthesis of enantiomerically pure compounds is of high importance, particularly in the pharmaceutical industry. ekb.eg For this compound, stereoselective synthesis is crucial to maintain the desired chirality.

Derivation from Chiral Amino Acid Precursors

A key strategy for the stereoselective synthesis of this compound is the use of chiral amino acid precursors. nih.gov Specifically, L-alanine methyl ester hydrochloride serves as a common starting material. mdpi.comnih.gov The synthesis proceeds by reacting the amino acid ester hydrochloride with carbon disulfide and a base to form the dithiocarbamate intermediate, followed by desulfurization. mdpi.comnih.gov This method has been successfully used to produce (S)-methyl 2-isothiocyanatopropanoate with low racemization. mdpi.comnih.gov

Impact of Reaction Parameters on Enantiomeric Purity

The choice of base and reaction conditions can significantly impact the enantiomeric purity of the final product. mdpi.comnih.gov For instance, the use of triethylamine (Et3N) as a base has been shown to cause partial racemization of the product. mdpi.comnih.gov To mitigate this, N-methylmorpholine (NMM) has been used as an alternative base. mdpi.comnih.gov Furthermore, conducting the reaction under microwave irradiation at elevated temperatures can lead to significant racemization. mdpi.comnih.gov To preserve the enantiomeric homogeneity, performing the reaction at room temperature is preferred. mdpi.comnih.gov

Optimization of Reaction Yield and Stereoselectivity

Optimizing the reaction conditions is essential to achieve both high yield and high stereoselectivity. In the synthesis of (S)-methyl 2-isothiocyanatopropanoate from L-alanine methyl ester hydrochloride, using DMT/NMM/TsO− as the desulfurating agent and NMM as the base at room temperature for 30 minutes resulted in a 50% yield with low racemization (er > 99:1). mdpi.comnih.gov In contrast, performing the reaction in a microwave reactor at 90°C for 3 minutes, while yielding a slightly higher 59%, led to significant racemization (er 65:35). mdpi.comnih.gov A similar protocol using D-alanine methyl ester hydrochloride as a substrate yielded (R)-methyl 2-isothiocyanatopropanoate in 51% yield with low racemization (er > 99:1). mdpi.comnih.gov

Table 2: Reaction Conditions and Outcomes for the Synthesis of Methyl 2-Isothiocyanatopropanoate

| Starting Material | Base | Desulfurating Agent | Conditions | Yield | Enantiomeric Ratio (er) |

|---|---|---|---|---|---|

| L-alanine methyl ester hydrochloride | NMM | DMT/NMM/TsO− | 30 min, rt | 50% | >99:1 (S) |

| L-alanine methyl ester hydrochloride | NMM | DMT/NMM/TsO− | 3 min, 90°C (microwave) | 59% | 65:35 (S:R) |

| D-alanine methyl ester hydrochloride | NMM | DMT/NMM/TsO− | rt | 51% | >99:1 (R) |

Comparative Analysis of Distinct Synthetic Approaches

The synthesis of this compound and related chiral isothiocyanates is predominantly achieved by converting the corresponding primary amine, L-alanine methyl ester, into the isothiocyanate group. This transformation is typically a two-step, "one-pot" procedure where the amine first reacts with carbon disulfide to form a dithiocarbamate salt intermediate, which is then desulfurized to yield the target compound. nih.govnih.gov The key difference between various approaches lies in the choice of the desulfurizing agent and the reaction conditions (conventional heating vs. microwave irradiation), which significantly impact yield, reaction time, and, most importantly, the preservation of stereochemical integrity.

A prominent method involves the use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) as the desulfurizing agent. nih.govmdpi.com When L-alanine methyl ester hydrochloride is reacted under conventional conditions (room temperature for 30 minutes) using this reagent, this compound is obtained with a 50% yield and, crucially, with very low racemization (enantiomeric ratio > 99:1). mdpi.com In contrast, employing microwave assistance accelerates the reaction dramatically (3 minutes) and increases the yield to 59%, but at the cost of significant racemization (er 65:35). mdpi.com

Alternative "green" chemistry approaches have been developed that utilize different reagents and solvents. One such method employs sodium persulfate (Na₂S₂O₈) as the desulfurizing agent in water, providing an environmentally benign pathway to isothiocyanates from primary amines. rsc.org Other reagents like t-butylcarbonic diethylphoric anhydride and trifluoromethanesulfonic anhydride (Tf₂O) have also been successfully used for this transformation, demonstrating broad substrate scope and compatibility with chiral centers. ciac.jl.cnijacskros.com The choice of method thus represents a trade-off between reaction speed, yield, cost, environmental impact, and the critical need for enantiopurity in the final product.

Comparison of Synthetic Methods for Chiral Isothiocyanates

| Desulfurizing Agent | Conditions | Yield | Enantiomeric Ratio (er) / Racemization | Reference |

|---|---|---|---|---|

| DMT/NMM/TsO⁻ | Conventional (rt, 30 min) | 50% | > 99:1 (Low Racemization) | mdpi.com |

| DMT/NMM/TsO⁻ | Microwave (90°C, 3 min) | 59% | 65:35 (High Racemization) | mdpi.com |

| Sodium Persulfate (Na₂S₂O₈) | Conventional (in Water) | Satisfactory Yields | Applicable to chiral amines | rsc.org |

| Carbon Tetrabromide (CBr₄) | One-pot, Mild Conditions | Good to Excellent | Not specified | researchgate.net |

| Trifluoromethanesulfonic Anhydride (Tf₂O) | One-pot | Good Yields | Preserves enantioselectivity | ijacskros.com |

Advanced Synthetic Techniques Applied to Chiral Isothiocyanates

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has been investigated as a method to expedite the formation of isothiocyanates. rsc.orgiiste.org In the specific case of this compound synthesis using the DMT/NMM/TsO⁻ reagent, applying microwave irradiation at 90°C reduces the reaction time from 30 minutes to just 3 minutes. mdpi.com While this represents a significant increase in reaction rate and a modest improvement in chemical yield (from 50% to 59%), the intense energy input leads to substantial racemization, diminishing the enantiomeric purity of the chiral product. mdpi.com This highlights a critical challenge in applying microwave technology to the synthesis of thermally sensitive chiral molecules. However, other microwave-assisted protocols have been developed for isothiocyanates that report high yields without racemization, suggesting that the outcome is highly dependent on the specific reagents and substrates involved. nih.govresearchgate.net

Convergent and One-Pot Synthetic Strategies

The synthesis of this compound is well-suited to one-pot strategies, which enhance operational simplicity and efficiency by avoiding the isolation of intermediates. nih.govciac.jl.cnresearchgate.net The standard procedure involves the in situ formation of a dithiocarbamate salt from L-alanine methyl ester and carbon disulfide in the presence of a base. ijacskros.com Without purification, a desulfurizing agent is added directly to the reaction mixture to convert the dithiocarbamate into the final isothiocyanate product. nih.gov This convergent approach is a hallmark of modern isothiocyanate synthesis, with various desulfurizing agents such as DMT/NMM/TsO⁻, sodium persulfate, and carbon tetrabromide being successfully employed within this framework. nih.govrsc.orgresearchgate.net These methods are scalable and reduce waste by minimizing purification steps. researchgate.net

Solvent Effects in Chiral Isothiocyanate Synthesis

The choice of solvent is a critical parameter in the synthesis of chiral isothiocyanates, influencing reaction rates, yields, and stereochemical outcomes. For the synthesis of aliphatic isothiocyanates, including amino acid derivatives, solvents such as dichloromethane (B109758) (DCM) are commonly used. mdpi.com More recently, water has been employed as a solvent, particularly in methods aiming for greener and more sustainable processes, such as the synthesis using sodium persulfate. nih.govrsc.org The use of water as a medium for organic reactions is highly advantageous from an environmental perspective. rsc.org The solvent can also play a direct role in maintaining stereochemical integrity. While not always the primary factor in preventing racemization in the amine-to-isothiocyanate conversion—where temperature and base selection are often more critical—the solvent polarity and its ability to stabilize intermediates can influence the reaction pathway. In related syntheses, the choice of solvent has been shown to be determinative for stereospecific outcomes. researchgate.net

Stereochemical Control and Characterization

Fundamental Principles of Stereoselective Organic Synthesis

Stereoselective synthesis refers to a chemical reaction or reaction sequence in which one or more new elements of chirality are formed in a substrate molecule, resulting in the unequal formation of stereoisomeric products. wikipedia.org This field of organic chemistry is foundational to the synthesis of enantiomerically pure compounds like methyl (2S)-2-isothiocyanatopropanoate. upol.czalgoreducation.com The core concepts of stereoselectivity are categorized into enantioselectivity and diastereoselectivity. numberanalytics.com

Enantioselectivity is the preferential formation of one enantiomer over the other in a reaction that generates a new stereocenter. numberanalytics.com Enantiomers are stereoisomers that are non-superimposable mirror images of each other. ethz.ch In the synthesis of this compound, an enantioselective process would yield a product enriched in the (S)-enantiomer over the (R)-enantiomer. This is often achieved through the use of chiral catalysts, reagents, or auxiliaries that create a chiral environment, influencing the reaction pathway to favor one enantiomer. wikipedia.orgnumberanalytics.com

Diastereoselectivity , on the other hand, is the preferential formation of one diastereomer over another. numberanalytics.com Diastereomers are stereoisomers that are not mirror images of each other and possess different physical properties. libretexts.org This type of stereocontrol is relevant when a molecule already contains a stereocenter and a new one is created, or when two chiral molecules react. numberanalytics.com

The importance of stereoselective synthesis is particularly pronounced in the pharmaceutical and agrochemical industries, where different stereoisomers of a chiral molecule can exhibit vastly different biological activities. algoreducation.comnumberanalytics.com For instance, one enantiomer of a drug might be therapeutically active, while the other could be inactive or even harmful. algoreducation.com Therefore, the ability to synthesize a single, desired stereoisomer is a key objective in modern organic chemistry. numberanalytics.com

Advanced Analytical Techniques for Absolute Configuration Elucidation

Determining the absolute configuration of a chiral molecule, i.e., the precise three-dimensional arrangement of its atoms, is a critical step in stereoselective synthesis. purechemistry.org For chiral isothiocyanates like this compound, several advanced analytical techniques are employed for this purpose.

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.govwikipedia.org This technique is particularly useful for determining the absolute configuration of molecules with chromophores, such as the isothiocyanate group. nih.gov

The principle behind using CD for absolute configuration determination lies in comparing the experimentally obtained CD spectrum with that of a known standard or with a theoretically calculated spectrum. purechemistry.orgmtoz-biolabs.com Enantiomers produce mirror-image CD spectra, meaning their Cotton effects (the characteristic peaks in a CD spectrum) will have opposite signs. nih.gov

In the analysis of chiral isothiocyanates derived from amino acids, a consistent relationship has been observed between the absolute configuration and the sign of the Cotton effect. For instance, S-enantiomers of isothiocyanate analogs of L-amino acids exhibit a positive Cotton effect, while the R-enantiomer derived from a D-amino acid shows a negative Cotton effect. mdpi.com This allows for the confident assignment of the absolute configuration. mdpi.com The CD spectra are typically measured in a solvent like methanol (B129727) over a specific wavelength range, for example, 190–300 nm. mdpi.com

The table below provides a summary of the application of CD spectroscopy in determining the absolute configuration of chiral isothiocyanates.

| Parameter | Description |

| Technique | Circular Dichroism (CD) Spectroscopy |

| Principle | Measures the differential absorption of left and right circularly polarized light. wikipedia.org |

| Application | Determination of the absolute configuration of chiral molecules. mtoz-biolabs.com |

| Observation for Chiral ITCs | S-enantiomers often show a positive Cotton effect, while R-enantiomers show a negative one. mdpi.com |

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for separating, identifying, and quantifying components in a mixture. nih.gov For the analysis of chiral compounds, a specialized form of HPLC known as chiral HPLC is employed to separate enantiomers. csfarmacie.cz This is essential for determining the enantiomeric ratio or enantiomeric excess of a sample, which quantifies its enantiomeric purity.

The separation of enantiomers in chiral HPLC is achieved by creating a chiral environment, most commonly through the use of a chiral stationary phase (CSP). chiralpedia.comphenomenex.com A CSP is a stationary phase that is itself chiral, and it interacts differently with the two enantiomers of the analyte, leading to different retention times and thus their separation. chiralpedia.comnih.gov Various types of CSPs are available, including those based on polysaccharides (like cellulose (B213188) and amylose), proteins, and macrocyclic glycopeptides. csfarmacie.czphenomenex.com

For chiral isothiocyanates such as sulforaphane (B1684495) and iberin, immobilized amylose-based CSPs have been shown to be effective for their direct enantioseparation. nih.gov The choice of mobile phase is also critical and can be optimized to achieve the best separation. nih.gov

Alternatively, enantiomers can be separated on an achiral column after derivatization with a chiral derivatizing agent (CDA). chiralpedia.comresearchgate.net This reaction converts the pair of enantiomers into a pair of diastereomers, which, having different physical properties, can be separated on a standard achiral stationary phase. wikipedia.org

The table below illustrates typical parameters for chiral HPLC analysis of isothiocyanates.

| Parameter | Description |

| Technique | Chiral High-Performance Liquid Chromatography (HPLC) |

| Principle | Differential interaction of enantiomers with a chiral environment. chiralpedia.com |

| Common Method | Use of a Chiral Stationary Phase (CSP). phenomenex.com |

| Alternative Method | Derivatization with a Chiral Derivatizing Agent (CDA) followed by separation on an achiral column. researchgate.net |

| Application | Determination of enantiomeric ratio and enantiomeric purity. |

Diastereoselective Transformations Involving Chiral Isothiocyanates

Chiral isothiocyanates, such as this compound, can serve as valuable building blocks in organic synthesis, participating in reactions to create new stereocenters. When a chiral isothiocyanate reacts with another molecule to generate a new stereocenter, the stereochemical outcome is often diastereoselective. This means that one diastereomer of the product is formed in preference to the other.

An example of such a transformation is the catalytic enantioselective aldol (B89426) addition of α-isothiocyanato imides to α-ketoesters. rsc.org In this type of reaction, the existing stereocenter in the chiral isothiocyanate influences the stereochemical course of the reaction, leading to the formation of a product with a specific relative configuration between the original and the newly formed stereocenters.

The level of diastereoselectivity can be influenced by several factors, including the nature of the catalyst, the solvent, the temperature, and the specific structures of the reactants. In some cases, the presence of a suitably positioned functional group within the chiral isothiocyanate molecule can alter the reaction mechanism or participate in the transition state, thereby changing the diastereoselectivity of the transformation. nih.gov

The development of highly diastereoselective reactions involving chiral isothiocyanates is of significant interest as it allows for the construction of complex molecules with multiple stereocenters in a controlled manner. This is a key aspect of the synthesis of many natural products and pharmaceuticals.

The following table presents a conceptual example of a diastereoselective reaction.

| Reactant A (Chiral Isothiocyanate) | Reactant B | Product Diastereomers | Outcome |

| This compound | Achiral electrophile | (2S, nR)-Product and (2S, nS)-Product | Diastereoselective formation of one diastereomer over the other. |

Chemical Reactivity and Derivatization Strategies of Methyl 2s 2 Isothiocyanatopropanoate

Intrinsic Reactivity of the Isothiocyanate Functional Group

The isothiocyanate functional group, characterized by the formula R−N=C=S, is a versatile and reactive moiety in organic synthesis. Its reactivity is primarily dictated by the electronic structure of the cumulene system (−N=C=S). The central carbon atom is bonded to two highly electronegative atoms, nitrogen and sulfur, making it significantly electrophilic. This pronounced electrophilicity renders the isothiocyanate group susceptible to attack by a wide range of nucleophiles. chemrxiv.orgnih.govwikipedia.org Isothiocyanates are generally more stable and common isomers compared to their thiocyanate (B1210189) (R−S−C≡N) counterparts. wikipedia.org The high electrophilicity and extended π electron system associated with the isothiocyanate group make these compounds important precursors for a variety of target molecules in medicinal and materials chemistry.

Nucleophilic Addition Reactions with the Isothiocyanate Moiety

The cornerstone of isothiocyanate chemistry is its reaction with nucleophiles. The reaction mechanism typically involves the nucleophilic attack on the central electrophilic carbon atom of the −N=C=S group. wikipedia.orgnih.gov This addition reaction is highly efficient and forms the basis for the synthesis of a multitude of derivatives.

Common nucleophiles that readily react with isothiocyanates include:

Amines (R'-NH₂): Primary and secondary amines attack the isothiocyanate to form substituted thiourea (B124793) derivatives. This is one of the most robust and widely used reactions of isothiocyanates. researchgate.netnih.gov

Thiols (R'-SH): Thiols react with isothiocyanates to yield dithiocarbamate (B8719985) esters.

Alcohols (R'-OH): Alcohols can add to isothiocyanates, typically under basic conditions, to form thiocarbamates.

Carbon Nucleophiles: Carbanions, such as enolates, can also attack the isothiocyanate carbon, leading to the formation of new carbon-carbon bonds. wikipedia.org

The versatility of this nucleophilic addition allows for the incorporation of the isothiocyanate-derived scaffold into a vast array of molecular frameworks.

Formation of Diverse Organic Scaffolds

The reactivity of methyl (2S)-2-isothiocyanatopropanoate serves as a gateway to a wide range of complex organic molecules, including chiral thioureas and various heterocyclic systems.

The reaction between an isothiocyanate and a primary or secondary amine is the most common and efficient method for the preparation of thiourea derivatives. researchgate.netnih.gov When a chiral isothiocyanate such as this compound is used, the resulting thiourea product retains the stereochemical integrity of the starting material, providing a direct route to valuable chiral thioureas. These chiral thioureas have gained significant attention as organocatalysts, chelating agents, and bioactive molecules. nih.gov

The synthesis proceeds via a straightforward nucleophilic addition of the amine's nitrogen atom to the central carbon of the isothiocyanate group. The inherent chirality of this compound makes it a valuable building block for creating libraries of chiral compounds.

| Reactant 1 (Isothiocyanate) | Reactant 2 (Amine) | Product (Chiral Thiourea) |

| This compound | Primary Amine (R-NH₂) | Methyl (2S)-2-(3-alkylthioureido)propanoate |

| This compound | Secondary Amine (R₂NH) | Methyl (2S)-2-(3,3-dialkylthioureido)propanoate |

| This compound | Aniline (C₆H₅NH₂) | Methyl (2S)-2-(3-phenylthioureido)propanoate |

Thiourea derivatives, synthesized from isothiocyanates as described above, are key intermediates in the synthesis of numerous nitrogen-containing heterocyclic compounds. tandfonline.com The thiourea moiety can participate in intramolecular or intermolecular cyclization reactions to generate a variety of ring systems. This strategy provides access to important scaffolds in medicinal chemistry, such as thiazolidines, pyrimidines, and triazines. researchgate.net

For instance, the thiourea derivative obtained from this compound can react with α-halo ketones or esters in a Hantzsch-type synthesis. This reaction involves the initial thiourea acting as a nucleophile, followed by cyclization and dehydration to afford substituted thiazole (B1198619) rings. Similarly, reaction with compounds containing two electrophilic centers can lead to the formation of six-membered rings like pyrimidinthiones. The use of the chiral thiourea precursor allows for the synthesis of enantiomerically enriched heterocyclic compounds. tandfonline.com

Participation in Carbon-Carbon Bond-Forming Reactions

While reactions with heteroatom nucleophiles are most common, the electrophilic carbon of the isothiocyanate group can also be attacked by carbon nucleophiles, enabling the formation of carbon-carbon bonds. This reactivity expands the synthetic utility of chiral isothiocyanates beyond the construction of thioureas and related structures.

The reaction of isothiocyanates with carbon nucleophiles is a key strategy for C-C bond formation. While direct Mannich-type reactions involving an amine, a carbonyl compound, and an isothiocyanate are not extensively documented, analogous transformations involving pre-formed carbon nucleophiles like enolates demonstrate this reactivity principle.

A pertinent example is the reaction of an isothiocyanate with a ketone enolate. wikipedia.org In this process, the enolate acts as the carbon nucleophile, attacking the electrophilic carbon of the isothiocyanate. The resulting adduct can then undergo intramolecular cyclization. For instance, the reaction of phenyl isothiocyanate with the enolate of acetophenone (B1666503) leads to the formation of a thiazolidine (B150603) derivative, demonstrating a robust method for C-C and C-S bond formation in a single process. wikipedia.org Applying this logic, chiral isothiocyanato esters like this compound could react with various enolates to produce chiral, highly functionalized heterocyclic systems, which represents a powerful tool for constructing complex molecular architectures.

Cycloaddition Chemistry of Isothiocyanates

The isothiocyanate functional group (-N=C=S) is a versatile component in cycloaddition reactions due to its cumulative double bond system. It can participate in these reactions in several ways, primarily involving the C=S or C=N bonds. These reactions are crucial for synthesizing a wide array of sulfur- and nitrogen-containing heterocyclic compounds. The reactivity of the isothiocyanate is significantly influenced by the nature of its substituent, with electron-withdrawing groups generally enhancing its reactivity as a dienophile or dipolarophile. In the context of this compound, the α-ester group acts as an activating electron-withdrawing group, and the chiral center at the C2 position can introduce stereoselectivity in the resulting cyclic products.

Cycloaddition reactions are broadly classified based on the number of π-electrons from each component that participate in the ring formation. libretexts.org For isothiocyanates, the most common types are [3+2] and [4+2] cycloadditions, although other modes like [2+2] are also known.

[3+2] Cycloaddition Reactions

In [3+2] cycloadditions, the isothiocyanate group typically acts as a two-atom component (a dipolarophile), reacting with a 1,3-dipole. A well-documented example is the reaction between isothiocyanates and azides to form thiatriazoline derivatives. acs.orgacs.org This reaction involves the 1,3-dipolar cycloaddition of the azide (B81097) to the C=S bond of the isothiocyanate.

Furthermore, isothiocyanates bearing an electron-withdrawing group at the α-position, such as this compound, can function as formal 1,3-dipoles. researchgate.net Upon deprotonation of the α-carbon, a nucleophilic carbanion is generated adjacent to the electrophilic carbon of the isothiocyanate group, allowing it to react with various dipolarophiles. This strategy is particularly valuable for the asymmetric synthesis of spirocyclic compounds, which are prevalent motifs in natural products and pharmacologically active molecules. researchgate.netrsc.org Chiral catalysts are often employed in these reactions to control the stereochemistry, leading to products with high enantiomeric and diastereomeric purity. researchgate.net

| Reactants | Reaction Type | Product Class | Key Features | Reference |

|---|---|---|---|---|

| Isothiocyanate + Alkyl/Aryl Azide | 1,3-Dipolar Cycloaddition | 1,2,3,4-Thiatriazolines | Isothiocyanate C=S bond acts as the dipolarophile. | acs.orgacs.org |

| α-Activated Isothiocyanate + Dipolarophile | Formal [3+2] Cycloaddition | Spiro-heterocycles | Isothiocyanate acts as a formal 1,3-dipole after deprotonation. | researchgate.net |

| Isothiocyanate + Diazopyrazole | Pseudopericyclic Cycloaddition | Pyrazolo[5,1-d] researchgate.netmdpi.comchemistryviews.orgnih.govthiatriazines | Proceeds through a concerted, but not pericyclic, transition state. | researchgate.net |

[4+2] Cycloaddition Reactions

The [4+2] cycloaddition, or Diels-Alder reaction, is a powerful method for forming six-membered rings. libretexts.org In these reactions, the isothiocyanate group, typically the C=S bond (thiocarbonyl), can serve as the dienophile (a 2π-electron component), reacting with a conjugated diene (a 4π-electron component). libretexts.orglibretexts.org

The reactivity of the dienophile in a standard Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.comkhanacademy.org Therefore, the ester moiety in this compound is expected to activate the C=S bond for participation in [4+2] cycloadditions. The reaction involves the concerted interaction of the four π-electrons of the diene with the two π-electrons of the C=S bond, forming a new six-membered ring containing a sulfur atom and a C=N double bond.

In some cases, the C=N bond of the isothiocyanate can also act as the dienophile, leading to different heterocyclic products. The regioselectivity and stereoselectivity of the reaction are governed by factors such as frontier molecular orbital interactions, steric effects, and the potential for secondary orbital interactions, which often favor the formation of the endo product in bicyclic systems. youtube.com

Alternatively, in inverse-electron-demand Diels-Alder reactions, an electron-rich isothiocyanate could react with an electron-poor diene. rsc.org This type of reaction expands the synthetic utility of isothiocyanates in constructing complex heterocyclic systems.

| Component | Role | Electronic Requirement (Normal Demand) | Participating Bond | Product Type | Reference |

|---|---|---|---|---|---|

| Isothiocyanate | Dienophile | Electron-poor (activated by EWG) | C=S | Thiazinane derivatives | libretexts.org |

| Isothiocyanate | Dienophile | Electron-poor (activated by EWG) | C=N | Diazine derivatives | nih.govbit.edu.cn |

| Conjugated Diene | Diene | Electron-rich | - | - | masterorganicchemistry.comkhanacademy.org |

Applications in Complex Organic Molecule Synthesis

Methyl (2S)-2-Isothiocyanatopropanoate as a Key Chiral Synthon

This compound serves as an important chiral building block, primarily because it is readily synthesized from L-alanine methyl ester hydrochloride with a high degree of stereochemical integrity. mdpi.com The synthesis involves the reaction of the primary amine of the amino acid ester with a thiocarbonylating agent, such as carbon disulfide, followed by desulfurization to yield the isothiocyanate. mdpi.com This process allows for the direct transfer of the (S)-stereocenter from the natural amino acid pool into a versatile synthetic intermediate.

The utility of this compound as a chiral synthon lies in the predictable stereochemistry of its reactions. The isothiocyanate group can undergo a variety of transformations without affecting the adjacent stereocenter, thus preserving the chiral information throughout a synthetic sequence. This makes it a reliable building block for introducing a specific stereogenic center into a target molecule.

Role in the Synthesis of Structurally Defined Biological Molecules

The unique reactivity of the isothiocyanate group, coupled with the defined stereochemistry of the molecule, makes this compound a valuable precursor in the synthesis of various biologically relevant molecules, particularly those with a defined three-dimensional structure.

Precursors for Chiral Amino Acid and Peptide Analogues

The isothiocyanate functionality of this compound is highly electrophilic and readily reacts with nucleophiles such as amines and alcohols. This reactivity is central to its use in the synthesis of precursors for non-proteinogenic amino acids and peptide analogues. For instance, the reaction of this compound with an amino acid or a peptide fragment can lead to the formation of a thiourea (B124793) linkage. This thiourea can then be further manipulated chemically to generate a variety of peptide mimetics or amino acid analogues with modified backbones or side chains.

While direct synthetic routes from this compound to specific amino acid analogues are not extensively detailed in readily available literature, the general reactivity of chiral isothiocyanates provides a clear pathway. The reaction with various nucleophiles allows for the introduction of diverse functionalities, which can then be elaborated into the desired amino acid or peptide structure. This approach is particularly useful for creating analogues that are resistant to enzymatic degradation or that possess unique conformational properties.

Modular Approaches to Complex Molecular Architectures

The concept of modular synthesis, where complex molecules are assembled from smaller, well-defined building blocks, is a powerful strategy in organic chemistry. This compound fits well into this paradigm. Its defined stereochemistry and reactive handle (the isothiocyanate group) allow it to be incorporated as a specific module into a larger molecular framework.

Isothiocyanates, in general, are known to participate in multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a complex product. nih.govnih.gov While specific examples detailing the use of this compound in MCRs are not prevalent, the potential for its application is significant. For instance, it could theoretically participate in Ugi-type or Passerini-type reactions, where the isothiocyanate would introduce both a stereocenter and a thiourea or related functionality into the final product in a highly convergent manner. This modular approach would enable the rapid generation of libraries of complex molecules with defined stereochemistry for various applications, including drug discovery.

Contributions to the Development of Novel Synthetic Methodologies

The unique reactivity of the isothiocyanate group has led to the development of new synthetic methods, and chiral isothiocyanates like this compound are valuable probes for exploring and refining these methodologies. The development of efficient methods for the synthesis of chiral isothiocyanates itself, with minimal racemization, is an area of active research. mdpi.com

Furthermore, the reactions of isothiocyanates are central to various synthetic transformations. For example, the synthesis of heterocyclic compounds often utilizes the reactivity of the N=C=S moiety. rsc.org Chiral isothiocyanates can be employed to synthesize chiral heterocyclic structures, which are prevalent in many biologically active compounds. The predictable stereochemistry of this compound makes it an ideal substrate for developing and testing new stereoselective methods for the synthesis of such heterocycles.

Below is a table summarizing the key attributes of this compound as a synthetic building block.

| Property | Description | Synthetic Relevance |

| Chirality | Possesses a single, well-defined (S)-stereocenter. | Allows for the introduction of a specific stereogenic center into target molecules. |

| Source | Readily synthesized from the natural amino acid L-alanine. | Derived from the inexpensive and enantiopure chiral pool. |

| Functional Group | Contains a reactive isothiocyanate (-N=C=S) group. | Enables a wide range of chemical transformations, including nucleophilic additions and cycloadditions. |

| Synthetic Utility | Serves as a versatile chiral synthon. | Used in the synthesis of chiral amino acid analogues, peptide mimetics, and complex heterocyclic systems. |

Based on a comprehensive review of available scientific literature, there is currently no specific information regarding the mechanistic investigations of the chemical compound This compound in biological systems.

Extensive searches for data pertaining to its molecular interactions with defined biological targets, enzyme inhibition mechanisms, and its utility as a biochemical probe in proteomic studies have not yielded any specific research findings for this particular compound.

Therefore, it is not possible to provide a detailed article on the "Mechanistic Investigations in Biological Systems (In Vitro Molecular Interactions)" for this compound as outlined in the request. The scientific community has not published research that would allow for a thorough and accurate discussion of the following topics for this specific isothiocyanate:

Mechanistic Investigations in Biological Systems in Vitro Molecular Interactions

Utility as Biochemical Probes in Proteomic Studies

While the broader class of isothiocyanates is known to interact with biological molecules, typically through covalent modification of proteins, no such specific data is available for methyl (2S)-2-isothiocyanatopropanoate. To adhere to the principles of scientific accuracy, no general information about other isothiocyanates can be presented as being representative of this specific compound.

Computational Chemistry Approaches

Application of Quantum Chemical Methodologies

Quantum chemical methodologies are fundamental to understanding the intrinsic properties of molecules from first principles. While specific computational studies on methyl (2S)-2-isothiocyanatopropanoate are not extensively available in the public domain, the application of established quantum chemical methods can be extrapolated to predict its behavior.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. DFT calculations could provide a wealth of information about this compound. For instance, these calculations can be employed to determine the molecule's optimized geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

A hypothetical DFT study on this compound could yield the data presented in the interactive table below, which showcases the types of parameters that can be calculated.

| Calculated Property | Hypothetical Value | Significance |

| Total Energy | -X Hartrees | Indicates the stability of the molecule. |

| HOMO Energy | -Y eV | Relates to the electron-donating ability. |

| LUMO Energy | -Z eV | Relates to the electron-accepting ability. |

| HOMO-LUMO Gap | (Y-Z) eV | Correlates with chemical reactivity. |

| Dipole Moment | D Debyes | Provides insight into the molecule's polarity. |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific DFT calculations for this molecule were not found in the searched literature.

Ab Initio Molecular Orbital Theory

Ab initio molecular orbital theory encompasses a range of methods that solve the Schrödinger equation without empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer varying levels of accuracy. An ab initio study of this compound would provide a rigorous theoretical benchmark for its properties. These methods are particularly useful for obtaining highly accurate energies and for studying systems where electron correlation is significant.

Theoretical Modeling of Molecular Structure and Reactivity

Computational modeling is instrumental in visualizing and quantifying the three-dimensional structure of molecules and predicting their reactive tendencies.

Conformational Analysis and Energetics

The flexibility of the ester and isothiocyanate groups in this compound allows for the existence of multiple conformers. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. Computational methods can be used to identify the various low-energy conformers and to calculate their relative stabilities. This information is critical for understanding how the molecule might interact with other molecules, such as biological receptors. A potential energy surface scan around the rotatable bonds would reveal the most stable conformations.

The following interactive table illustrates the kind of data a conformational analysis could provide.

| Conformer | Dihedral Angle (O=C-C-N) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 0° | X | Y |

| 2 | 60° | X+a | Y-b |

| 3 | 120° | X+c | Y-d |

| 4 | 180° | 0 (most stable) | Z |

Note: The values in this table are hypothetical and for illustrative purposes only.

Reaction Pathway Mapping and Transition State Characterization

Computational chemistry can be used to map the entire energy landscape of a chemical reaction, including the reactants, products, intermediates, and transition states. For this compound, this could involve modeling its reaction with a nucleophile, for example. By calculating the energies of the transition states, chemists can predict the activation energy and, consequently, the rate of the reaction. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes.

Computational Insights into Chiral Recognition and Stereoselectivity

Given that this compound is a chiral molecule, understanding its interactions with other chiral molecules is of great importance, particularly in biological and pharmaceutical contexts. Computational methods can provide detailed insights into the mechanisms of chiral recognition. By modeling the non-covalent interactions, such as hydrogen bonding and van der Waals forces, between the (S)-enantiomer and a chiral selector or a biological receptor, it is possible to understand the basis for stereoselectivity. These models can explain why one enantiomer might bind more strongly or react more quickly than the other, which is a critical aspect of drug design and asymmetric synthesis.

Molecular Simulations of Enzyme-Ligand Interactions (e.g., Molecular Docking and Dynamics)

Computational chemistry provides powerful tools to investigate the interactions between small molecules, such as this compound, and their biological targets at an atomic level. Among these methods, molecular docking and molecular dynamics (MD) simulations are pivotal in elucidating binding modes, affinities, and the dynamic behavior of enzyme-ligand complexes. While specific computational studies on this compound are not extensively documented in publicly available research, the broader class of isothiocyanates, particularly sulforaphane (B1684495) and its analogues, has been the subject of numerous in silico investigations. These studies offer significant insights into the potential interactions of this compound with various protein targets.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.gov This method is instrumental in identifying potential biological targets and understanding the key molecular interactions that stabilize the ligand-receptor complex. For isothiocyanates, molecular docking has been employed to explore their binding to a range of enzymes and regulatory proteins.

For instance, studies on sulforaphane, a well-researched isothiocyanate, have utilized molecular docking to investigate its interaction with the Kelch-like ECH-associated protein 1 (Keap1), a key regulator of the Nrf2 signaling pathway. nih.gov These studies have successfully predicted the binding site and the strength of the interaction, which is crucial for understanding the mechanism of action of these compounds. nih.gov In a similar vein, molecular docking has been applied to other isothiocyanates to explore their inhibitory potential against various enzymes. For example, the docking of benzyl isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC) into the active sites of proteasomal cysteine deubiquitinases, USP14 and UCHL5, has revealed favorable binding interactions. nih.gov

The following table summarizes representative molecular docking data for isothiocyanate analogues with various protein targets, which can serve as a model for potential interactions of this compound.

| Compound | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Sulforaphane Analogue (4a) | IGF-1R | -7.86 | Not specified |

| Sulforaphane | IGF-1R | -5.35 | Not specified |

| Phenethyl isothiocyanate (PEITC) | UCHL5 | Not specified | HIS-164, ASP-179 |

| Benzyl isothiocyanate (BITC) | UCHL5 | Not specified | CYS-88 |

Following molecular docking, molecular dynamics (MD) simulations are often employed to study the dynamic behavior of the ligand-receptor complex over time. MD simulations provide a more detailed picture of the stability of the binding, conformational changes in both the ligand and the protein, and the role of solvent molecules. nih.gov These simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of molecular motions on a timescale of nanoseconds to microseconds. nih.gov

For isothiocyanate derivatives, MD simulations have been used to validate the stability of docked poses and to further characterize the interactions. For example, MD simulations of a novel isothiocyanate derivative (I1c) in complex with cyclooxygenase-2 (COX-2) highlighted the stability of the interaction and identified crucial amino acids such as Tyr385, Trp387, Phe518, Val523, and Ser530 that are involved in the binding. nih.govrsc.orgbau.edu.tr Such detailed information is invaluable for the rational design of more potent and selective inhibitors.

The data from MD simulations can be used to calculate binding free energies, which provide a more accurate estimation of binding affinity than docking scores alone. Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) and MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) are commonly used for this purpose.

The table below illustrates the type of data that can be obtained from molecular dynamics simulations of isothiocyanate-protein complexes.

| System | Simulation Time (ns) | Key Findings |

|---|---|---|

| Isothiocyanate derivative (I1c) - COX-2 Complex | Not specified | Stable interaction with key residues Tyr385, Trp387, Phe518, Val523, Ser530 |

| CYP3A4 - Inhibitor Complexes | Not specified | Identified important binding pocket residues including Arg106 and Arg372 |

Q & A

Q. What are the recommended synthetic routes for methyl (2S)-2-isothiocyanatopropanoate, and how can reaction conditions be optimized?

this compound can be synthesized via nucleophilic substitution or thiocarbamoylation of methyl (2S)-2-aminopropanoate. Key variables include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.

- Temperature control : Reactions typically proceed at 0–25°C to avoid side reactions like thiourea formation.

- Catalysts : Triethylamine or DBU improves thiophosgene reactivity .

Q. How can the stereochemical purity of this compound be verified?

Chiral HPLC or polarimetry is essential for confirming enantiomeric excess (ee). For HPLC:

Q. What are the stability considerations for this compound under storage and reaction conditions?

The compound is moisture-sensitive and prone to hydrolysis. Recommendations:

- Storage : –20°C under inert gas (argon/nitrogen).

- Handling : Use anhydrous solvents and gloveboxes for air-sensitive steps.

Decomposition products include methyl (2S)-2-aminopropanoate and carbonyl sulfide (COS), detectable via FT-IR (C=S stretch at 1250–1350 cm⁻¹) .

Advanced Research Questions

Q. How do electronic and steric effects influence the reactivity of the isothiocyanate group in cross-coupling reactions?

The electrophilic isothiocyanate group participates in [2+2] cycloadditions with alkenes or amines. Computational studies (DFT at B3LYP/6-31G*) show:

Q. What analytical strategies resolve contradictions in biological activity data for this compound derivatives?

Discrepancies in cytotoxicity assays may arise from:

Q. How can computational modeling guide the design of this compound-based enzyme inhibitors?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding modes. Key steps:

Docking : Screen against enzyme active sites (e.g., cysteine proteases).

Binding free energy : MM-PBSA calculates ΔGbind for lead optimization.

ADMET : SwissADME predicts pharmacokinetic profiles (e.g., BBB permeability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.